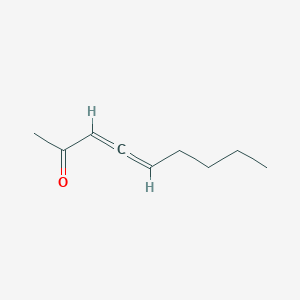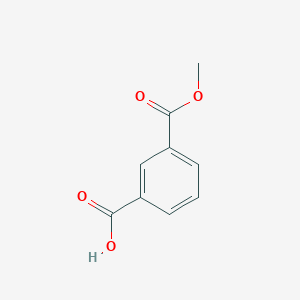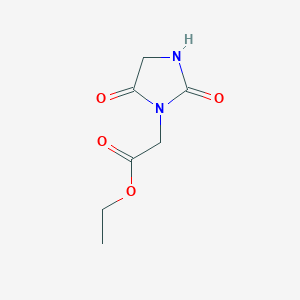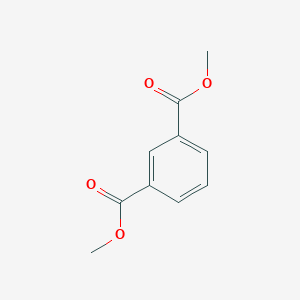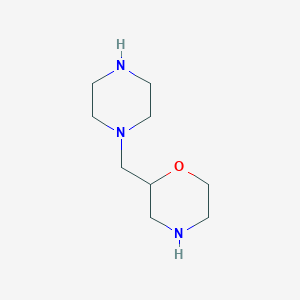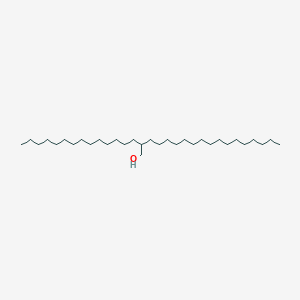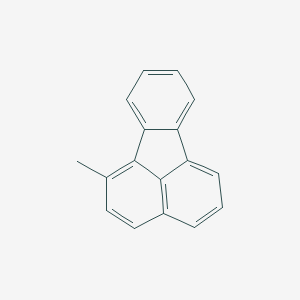
1-Methylfluoranthene
Übersicht
Beschreibung
1-Methylfluoranthene (1-MF) is an aromatic hydrocarbon that is used in a variety of scientific applications, including synthesis, research, and experiments. It is a colorless, crystalline solid with a molecular weight of 202.26 g/mol and a melting point of 55-58 °C. 1-MF is chemically stable and has a low volatility, making it an ideal chemical for laboratory experiments. 1-MF is a common component of diesel exhaust, and it is classified as a polycyclic aromatic hydrocarbon (PAH).
Wissenschaftliche Forschungsanwendungen
Enantiomerization Studies : 1,6,7,10-Tetramethylfluoranthene, a compound related to 1-Methylfluoranthene, exhibits a low energy twist in its structure, making it a potential candidate for use in enantiomerization studies (Borchard, Hardcastle, Gantzel, & Siegella, 1993).
Tumorigenic Activity : Research on fluoranthene derivatives, including 2-methylfluoranthene and 3-methylfluoranthene, has shown similar lung tumorigenic activity in newborn mice. These compounds, including this compound, are relevant in understanding the tumorigenic potential of polycyclic aromatic hydrocarbons (LaVoie, Cai, Meschter, & Weyand, 1994).
Electronic Devices : A fluorescent diarylethene derivative, which is related to fluoranthene compounds, shows promise in creating reversible logic functions and cascade circuits, suggesting potential applications in electronic devices (Li et al., 2008).
Environmental Detection and Genotoxicity Studies : The synthesis and characterization of various fluoranthene derivatives, including chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes, enable their detection in the environment. This is crucial for studying their genotoxicity and potential health impacts (Haeringen, Lugtenburg, & Cornelisse, 1996).
Molecular Structure Studies : Studies on compounds like 1-methylene-2-(perfluorophenyl)hydrazine terminal unit oligothiophenes, which are structurally related to this compound, provide insights into molecular structures, absorption properties, and energy gaps, relevant for materials science and chemistry (Lukes et al., 2016).
Chemosensors : Oligofluoranthene-based chemosensors have been developed for ultra-sensitive detection of Fe(III) ions and picric acid. These chemosensors operate at low concentrations and without interference from common metal ions, indicating their potential in environmental monitoring and security applications (Li et al., 2013).
Wirkmechanismus
Target of Action
1-Methylfluoranthene is a complex organic compound with the molecular formula C17H12
Result of Action
This compound is an environmental pollutant and has been found to be a mutagen . This suggests that it can cause mutations in DNA, potentially leading to cellular damage and diseases such as cancer.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that fluoranthene, a similar compound, can be metabolized by certain bacteria This suggests that 1-Methylfluoranthene may interact with certain enzymes and proteins in biochemical reactions
Cellular Effects
It is known that similar compounds, such as fluoranthene, can cause a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
It is known that fluoranthene, a similar compound, can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . It is possible that this compound may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as fluoranthene, can cause long-term effects on cellular function . It is possible that this compound may have similar temporal effects.
Dosage Effects in Animal Models
It is known that similar compounds, such as fluoranthene, can cause various effects in animal models . It is possible that this compound may have similar dosage effects.
Metabolic Pathways
It is known that fluoranthene, a similar compound, can be metabolized by certain bacteria through a novel metabolic pathway . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that similar compounds, such as fluoranthene, can be transported and distributed within cells and tissues . It is possible that this compound may have similar transport and distribution properties.
Subcellular Localization
It is known that similar compounds, such as fluoranthene, can localize to various subcellular compartments . It is possible that this compound may have similar subcellular localization properties.
Eigenschaften
IUPAC Name |
1-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQJDCUHJRGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180538 | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25889-60-5 | |
| Record name | 1-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methylfluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methylfluoranthene formation in the photoreactions of certain bridged polycyclic chlorides?
A: this compound serves as a key product in the photochemical transformations of specific bridged polycyclic chlorides, specifically in the context of singlet state reactivity. For instance, direct irradiation of 2-chloro-6,7:8,9-dibenzotricyclo[3.2.2.02,4]nona-6,8-diene (5-Cl) yields this compound as a product in various solvents like cyclohexane, acetic acid, and wet acetonitrile []. This formation is particularly interesting as it highlights a reversal of the reaction observed under triplet sensitization conditions, showcasing the distinct reactivity pathways dictated by different excited states.
Q2: What experimental evidence supports the proposed singlet state reactivity leading to this compound formation?
A: The involvement of the singlet state in this compound formation from 5-Cl is supported by quenching experiments using piperylene []. Researchers observed that while the formation of this compound was effectively quenched by piperylene, the formation of allylic chlorides remained unaffected. This selective quenching suggests that this compound originates from a singlet excited state, which is susceptible to quenching by piperylene, while the allylic chlorides likely arise from a different pathway, potentially involving a triplet state less sensitive to piperylene quenching.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

